An In-depth Technical Guide on the Chemical Structure and Properties of MDMB-4en-PINACA
An In-depth Technical Guide on the Chemical Structure and Properties of MDMB-4en-PINACA
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-4en-PINACA (also known as MDMB-PINACA N1-pentyl-4-en isomer) is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant compound within the class of new psychoactive substances (NPS).[1][2] Structurally, it is an indazole-based synthetic cannabinoid, and it has been identified in various forms, including herbal mixtures, powders, and liquids for use in e-cigarettes.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and analytical methodologies for MDMB-4en-PINACA.
Chemical Structure and Nomenclature
MDMB-4en-PINACA is characterized by an indazole core, a feature common to many synthetic cannabinoids.[2] Its structure includes a methyl 3,3-dimethylbutanoate (B8739618) (tert-leucinate) group, a pent-4-enyl tail, and a carboxamide linker.[3] The presence of a stereocenter at the α-carbon of the amino acid moiety means that MDMB-4en-PINACA can exist as two enantiomers, (S) and (R). The (S)-enantiomer is the one most commonly encountered and studied.[4]
IUPAC Name: methyl (2S)-3,3-dimethyl-2-[[1-(pent-4-en-1-yl)-1H-indazol-3-yl]carbonyl]aminobutanoate
Synonyms: MDMB-PINACA N1-pentyl-4-en isomer, MDMB-PENINACA
Physicochemical Properties
The physicochemical properties of MDMB-4en-PINACA are crucial for its handling, analysis, and understanding its pharmacokinetic profile. While some data is available, comprehensive experimental determination of all properties is still ongoing.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₇N₃O₃ | [1] |
| Molecular Weight | 357.45 g/mol | [1] |
| Appearance | Neat solid, colorless oil, or white to yellow-brown powder | [4][5] |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and chloroform. Partially soluble in water. | [5] |
| Melting Point | Not explicitly reported. For the related compound 5F-MDMB-PINACA, the melting point is 64-66°C. | [2] |
| Boiling Point | Not explicitly reported. |
Pharmacological Properties
MDMB-4en-PINACA is a potent agonist of the cannabinoid type 1 (CB1) receptor, which is primarily responsible for its psychoactive effects.[1][2] Its high affinity and efficacy at the CB1 receptor contribute to its significant physiological and toxicological effects.
| Parameter | Value | Assay System | Source |
| CB1 Receptor Binding Affinity (Kᵢ) | 0.28 nM | In vitro | [1] |
| CB1 Receptor Activation (EC₅₀) | 1.88 - 2.47 nM | In vitro (β-arrestin 2 recruitment) | [1] |
| CB1 Receptor Efficacy (Eₘₐₓ) | 221 - 299% (compared to JWH-018) | In vitro (β-arrestin 2 recruitment) | [1] |
| CB2 Receptor Selectivity | 7-fold more selective for CB2 over CB1 | In vitro | [1] |
| In vivo effects (mice) | Hypolocomotion, antinociception, hypothermia, catalepsy | In vivo | [3][5] |
Signaling Pathways
Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), MDMB-4en-PINACA initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, activation of the CB1 receptor by MDMB-4en-PINACA leads to the recruitment of β-arrestin 2, a protein involved in receptor desensitization and internalization, as well as G-protein-independent signaling.
Caption: CB1 receptor signaling cascade upon activation by MDMB-4en-PINACA.
Experimental Protocols
Synthesis
While a detailed, step-by-step protocol for the synthesis of MDMB-4en-PINACA is not widely published in peer-reviewed literature, it is generally understood to be analogous to the synthesis of other indazole-3-carboxamide synthetic cannabinoids, such as 5F-MDMB-PINACA.[2] The synthesis typically involves the coupling of two key precursors: an appropriate indazole-3-carboxylic acid derivative and the methyl ester of L-tert-leucine.
Caption: A generalized workflow for the synthesis of MDMB-4en-PINACA.
Analytical Detection
The detection and quantification of MDMB-4en-PINACA in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: For seized plant material, extraction with an organic solvent (e.g., methanol, chloroform) is performed, followed by filtration and dilution.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: Typically a non-polar column (e.g., HP-5MS, DB-5MS).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100-150°C and ramping up to 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
2. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
-
Sample Preparation: For biological samples (e.g., blood, urine), a protein precipitation or solid-phase extraction (SPE) step is typically employed to remove matrix interferences. The extract is then evaporated and reconstituted in the mobile phase.[8][9]
-
Instrumentation: A liquid chromatograph coupled to a quadrupole time-of-flight mass spectrometer.
-
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex C18).[10]
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Mobile Phase: A gradient of an aqueous phase (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic phase (e.g., acetonitrile/methanol).[10]
-
Flow Rate: Typically 0.3-0.5 mL/min.[10]
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[8]
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Scan Mode: Full scan MS and data-dependent or data-independent MS/MS for identification and quantification.[8]
-
Collision Energy: A collision energy or a spread of collision energies is applied to induce fragmentation for structural confirmation.[10]
-
Caption: A generalized workflow for the analysis of MDMB-4en-PINACA.
Pharmacological Assays
1. CB1 Receptor Binding Assay
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Objective: To determine the binding affinity (Kᵢ) of MDMB-4en-PINACA for the CB1 receptor.
-
Methodology: A competitive radioligand binding assay is commonly used.
-
Membrane Preparation: Membranes from cells expressing the human CB1 receptor are prepared.
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Assay Components: The assay mixture contains the cell membranes, a radiolabeled cannabinoid agonist with known high affinity (e.g., [³H]CP55,940), and varying concentrations of MDMB-4en-PINACA.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
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Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
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Data Analysis: The IC₅₀ value (concentration of MDMB-4en-PINACA that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Kᵢ value using the Cheng-Prusoff equation.
-
2. G-Protein Activation Assay ([³⁵S]GTPγS Binding Assay)
-
Objective: To measure the ability of MDMB-4en-PINACA to activate G-proteins coupled to the CB1 receptor.
-
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the CB1 receptor are used.
-
Assay Components: The assay mixture includes the membranes, varying concentrations of MDMB-4en-PINACA, and [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.
-
Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by filtration and scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of MDMB-4en-PINACA in stimulating G-protein activation.[11]
-
3. β-Arrestin 2 Recruitment Assay
-
Objective: To measure the recruitment of β-arrestin 2 to the CB1 receptor upon activation by MDMB-4en-PINACA.
-
Methodology: Enzyme fragment complementation (EFC) assays, such as the PathHunter® assay, are commonly employed.[12][13]
-
Cell Line: A cell line co-expressing the CB1 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor) is used.
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Agonist Stimulation: The cells are treated with varying concentrations of MDMB-4en-PINACA.
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Recruitment and Complementation: Agonist binding induces the recruitment of the β-arrestin 2-Enzyme Acceptor fusion protein to the CB1 receptor-ProLink™ fusion protein. This brings the two enzyme fragments into close proximity, allowing them to complement and form an active enzyme.
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Detection: A substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured.
-
Data Analysis: The concentration-response curve is used to determine the EC₅₀ and Eₘₐₓ for β-arrestin 2 recruitment.[12][13]
-
Conclusion
MDMB-4en-PINACA is a highly potent synthetic cannabinoid with a well-defined chemical structure and significant pharmacological activity at the CB1 receptor. Its complex signaling profile and potent effects necessitate robust and sensitive analytical methods for its detection and quantification. This technical guide provides a foundational understanding of the key chemical, physical, and pharmacological properties of MDMB-4en-PINACA, along with an overview of the experimental protocols used in its study. Further research is warranted to fully elucidate its metabolic fate, toxicological profile, and the full spectrum of its interactions with the endocannabinoid system and other cellular pathways.
References
- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 2. euda.europa.eu [euda.europa.eu]
- 3. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA [mdpi.com]
- 4. cdn.who.int [cdn.who.int]
- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]
- 6. GC-MS Identification and Quantification of the Synthetic Cannabinoid MDMB-4en- PINACA in Cannabis-derived Material Seized in the Turin Metropolitan Area (Italy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS Identification and Quantification of the Synthetic Cannabinoid MDMB-4en- PINACA in Cannabis-derived Material Seized in the Turin Metropolitan Area (Italy) | Bentham Science [benthamscience.com]
- 8. d-nb.info [d-nb.info]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. cfsre.org [cfsre.org]
- 11. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
